N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide
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Overview
Description
N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide typically involves the reaction of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby reducing inflammation or preventing the proliferation of cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)benzenesulfonamide
- N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)ethanesulfonamide
- N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)propylsulfonamide
Uniqueness
N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide is unique due to its specific methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N2O3S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
N-(2-methyl-1-oxo-3H-isoindol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-12-6-8-7(10(12)13)4-3-5-9(8)11-16(2,14)15/h3-5,11H,6H2,1-2H3 |
InChI Key |
MIAZYDZVDHEPCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2NS(=O)(=O)C |
Origin of Product |
United States |
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